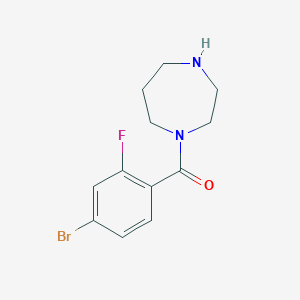
(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone
Description
(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone is a synthetic compound featuring a 1,4-diazepane ring conjugated to a bromo- and fluoro-substituted phenyl group via a ketone linker.
Properties
Molecular Formula |
C12H14BrFN2O |
|---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |
InChI Key |
PRBDYYDVTLUPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, reduced or oxidized forms of the original compound, and biaryl compounds from coupling reactions .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of diazepane derivatives in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anxiolytic effects .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone and related compounds:
*Estimated based on substituent contributions (bromo and fluoro increase logP).
Key Observations:
- Lipophilicity (logP): The target compound’s bromo- and fluoro-substituted phenyl group likely increases logP compared to analogs like cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone (logP 0.45) . The phenoxyphenyl analog (logP 2.73) suggests aromatic substituents enhance hydrophobicity .
- Polar Surface Area: The target compound’s polar surface area (~30 Ų) is comparable to (4-methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone (27.44 Ų), indicating moderate solubility .
- Thermal Stability: While decomposition data for the target compound are absent, di(1H-tetrazol-5-yl)methanone oxime (288.7°C) demonstrates that hydrogen bonding networks stabilize similar structures .
Crystallographic and Spatial Features
- Crystal Packing: Analogous compounds like "Compound 4" (orthorhombic space group Pbc2₁, density 1.675 g·cm⁻³) highlight the role of hydrogen bonding in stabilizing crystal lattices . The target compound’s bromo and fluoro substituents may influence packing efficiency and density.
Pharmacological Analog: MK-4305
The dual orexin receptor antagonist MK-4305, (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, shares a 1,4-diazepan-1-yl methanone core but incorporates a benzoxazole-triazole system for receptor binding . This underscores the importance of aromatic heterocycles in modulating biological activity, a feature absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


